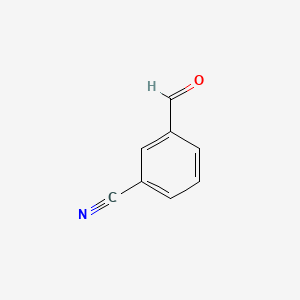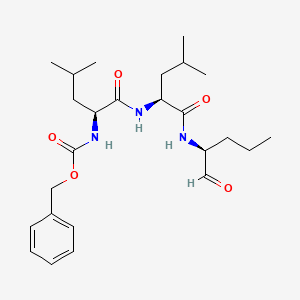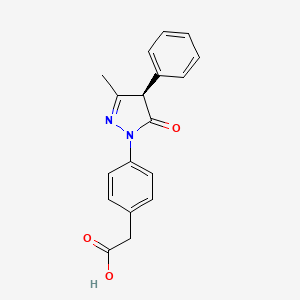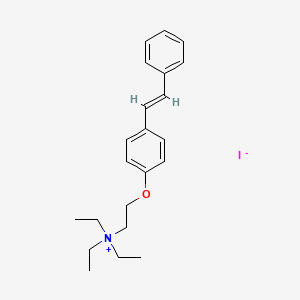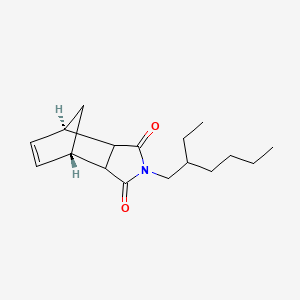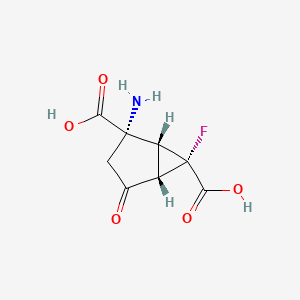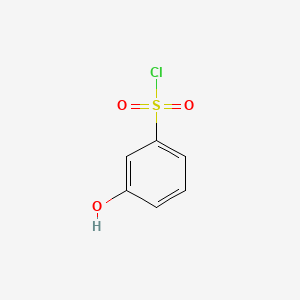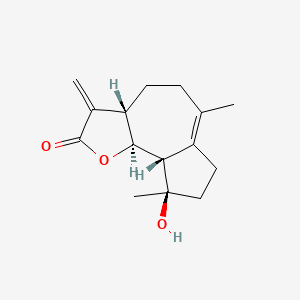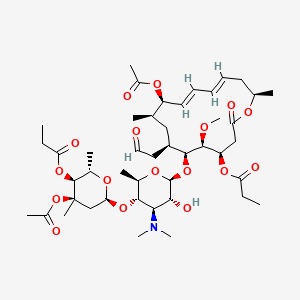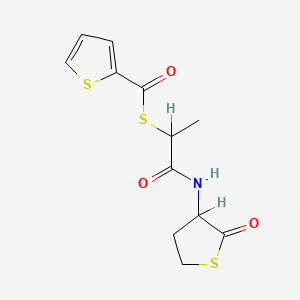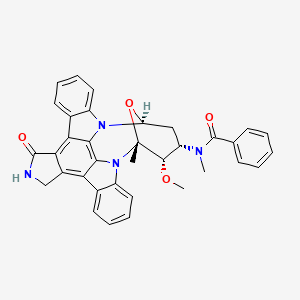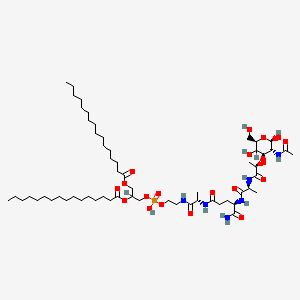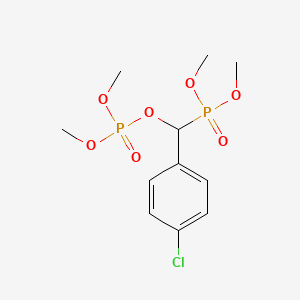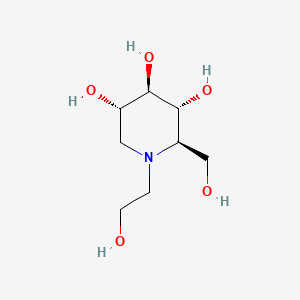![molecular formula C15H14Cl2N2O3S B1676647 N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide CAS No. 825658-06-8](/img/structure/B1676647.png)
N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide
説明
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H14Cl2N2O3S . It includes two dichlorophenyl groups, a methylsulfonyl group, and an amino group attached to a benzamide core .Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.3 g/mol . Other computed properties include a XLogP3-AA of 2.9, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, an exact mass of 372.0102189 g/mol, a monoisotopic mass of 372.0102189 g/mol, a topological polar surface area of 83.6 Ų, a heavy atom count of 23, and a complexity of 501 .科学的研究の応用
Electrophysiological Activity
N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide and its derivatives have been researched for their potential in cardiac electrophysiological applications. Studies have shown that certain compounds within this class exhibit potency in in vitro assays, comparable to known class III agents used in clinical trials for arrhythmias (Morgan et al., 1990).
Chemical Synthesis and Biological Screening
The compound has been a subject of interest in chemical synthesis studies, with research exploring its reactivity and derivative formations. For instance, chlorosulfonation of related benzamides has been investigated, which includes preliminary biological screening against various microorganisms (Cremlyn et al., 1989).
Synthesis and Characterization
Research efforts have also been directed towards the synthesis and characterization of related compounds. The process of synthesizing derivatives of N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide and studying their crystal structures have been documented. These studies provide insights into the molecular structures and potential applications of these compounds (Saeed et al., 2010).
Antipathogenic Activity
A study explored the antipathogenic activity of new thiourea derivatives, including compounds related to N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide. This research focused on their interaction with bacterial cells and demonstrated potential in developing novel antimicrobial agents with antibiofilm properties. The presence of specific substituents on the thiourea moiety significantly influenced the anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Crystallography and Molecular Interactions
Crystallography studies have been conducted to understand the molecular interactions of N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide and its derivatives. These studies reveal details about the conformation of bonds and the arrangement of molecules, contributing to a deeper understanding of their physical and chemical properties (Gowda et al., 2008).
Antibacterial Activity
A study on 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, derived from related compounds, focused on its antibacterial properties. The research showed that this compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria, indicating its potential use in antimicrobial applications (Adam et al., 2016).
Membrane Technology
Research into the synthesis of poly sulphonyl amino benzamide (PSAB) and its derivatives, which are related to N-(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide, has shown potential applications in water purification and desalination. These polymers were used to create composite membranes for sea water desalination, demonstrating their utility in water treatment technologies [(Padaki et al., 2012)
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19-13-6-3-10(4-7-13)15(20)18-9-11-2-5-12(16)8-14(11)17/h2-8,19H,9H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIQTZRJRVFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide | |
CAS RN |
825658-06-8 | |
| Record name | N-[(2,4-dichlorophenyl)methyl]-4-methanesulfonamidobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



